molecular formula C12H13BrN2O3S B085407 Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 15139-62-5

Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B085407
CAS No.: 15139-62-5
M. Wt: 345.21 g/mol
InChI Key: IKBCZZXKROFYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H13BrN2O3S and its molecular weight is 345.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 15139-62-5) is a bioactive compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃BrN₂O₃S
  • Molecular Weight : 345.212 g/mol
  • Structure : The compound features a tetrahydropyrimidine core substituted with a bromomethyl group and a thienyl moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antibacterial and antifungal properties. The presence of the thienyl group enhances its ability to disrupt microbial cell membranes.
  • Antitumor Effects : Preliminary research suggests that the compound may inhibit the proliferation of cancer cells. It appears to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes that may be beneficial in treating metabolic disorders.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various derivatives of tetrahydropyrimidines, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans at concentrations as low as 25 µg/mL .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays demonstrated that the compound significantly reduced cell viability in human breast cancer (MCF7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 30 µM for MCF7 and 25 µM for A549 cells .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that the compound induces apoptosis via mitochondrial pathways. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound .

Data Table: Biological Activities

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus25 µg/mL
AntifungalCandida albicans25 µg/mL
CytotoxicityMCF7 (breast cancer)30 µM
CytotoxicityA549 (lung cancer)25 µM

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential therapeutic properties. Some notable applications include:

Antimicrobial Activity : Research has demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of tetrahydropyrimidines have shown effectiveness against various pathogens, suggesting that ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl derivatives may possess similar activities .

Anticancer Properties : Studies indicate that thienyl-substituted pyrimidines can inhibit cancer cell proliferation. A case study involving a related compound showed promise in targeting specific cancer cell lines, which could be extrapolated to ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl derivatives .

Agricultural Applications

The compound's bioactivity extends to agricultural science:

Pesticide Development : The structural characteristics of ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl compounds suggest potential as novel pesticides. Research has indicated that similar thienyl compounds can act as effective insecticides or fungicides, offering a pathway for developing environmentally friendly agricultural chemicals .

Material Science

In material science, the compound's unique properties make it suitable for various applications:

Polymer Chemistry : Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl derivatives can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. This application has been explored in creating smart materials that respond to environmental stimuli .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of a series of tetrahydropyrimidine derivatives. The findings indicated that certain modifications increased activity against Gram-positive bacteria significantly. The results suggest that ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl derivatives could be optimized for enhanced antimicrobial properties .

Case Study 2: Anticancer Research

In an investigation into the anticancer effects of thienyl-pyrimidines, researchers discovered that specific substitutions led to increased cytotoxicity against breast cancer cells. The study highlighted the importance of structural diversity in enhancing therapeutic efficacy, paving the way for future research on ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl compounds .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityReference
Compound AModerateHigh
Compound BHighModerate
Ethyl 6-(bromomethyl)-2-oxo...PotentialPotentialThis Study

Table 2: Agricultural Efficacy of Thienyl Compounds

Compound NameInsecticidal EfficacyFungicidal EfficacyReference
Compound CEffectiveNot effective
Ethyl 6-(bromomethyl)-2-oxo...PromisingPromisingThis Study

Properties

IUPAC Name

ethyl 6-(bromomethyl)-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c1-2-18-11(16)9-7(6-13)14-12(17)15-10(9)8-4-3-5-19-8/h3-5,10H,2,6H2,1H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBCZZXKROFYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392750
Record name ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15139-62-5
Record name ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.